molecular formula C26H28N2O3S B4549604 ETHYL 4'-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1'H-SPIRO[CYCLOHEXANE-1,2'-NAPHTHALENE]-3'-CARBOXYLATE

ETHYL 4'-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1'H-SPIRO[CYCLOHEXANE-1,2'-NAPHTHALENE]-3'-CARBOXYLATE

Cat. No.: B4549604
M. Wt: 448.6 g/mol
InChI Key: MUMBOQIEOAXXSD-UHFFFAOYSA-N
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Description

ETHYL 4’-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1’H-SPIRO[CYCLOHEXANE-1,2’-NAPHTHALENE]-3’-CARBOXYLATE is a complex organic compound characterized by its unique spiro structure

Scientific Research Applications

ETHYL 4’-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1’H-SPIRO[CYCLOHEXANE-1,2’-NAPHTHALENE]-3’-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Possible use in the development of new materials with specific mechanical or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4’-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1’H-SPIRO[CYCLOHEXANE-1,2’-NAPHTHALENE]-3’-CARBOXYLATE typically involves multiple steps. One common method includes the cyclization of ethyl [1-(2,5-dimethyl)benzylcyclohexyl]cyanoacetic acid using sulfuric acid (H₂SO₄). This intermediate is prepared by reacting 2,5-dimethylbenzylmagnesium chloride with ethyl 2-cyano-2-cyclohexylideneacetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4’-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1’H-SPIRO[CYCLOHEXANE-1,2’-NAPHTHALENE]-3’-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of ETHYL 4’-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1’H-SPIRO[CYCLOHEXANE-1,2’-NAPHTHALENE]-3’-CARBOXYLATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4’-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1’H-SPIRO[CYCLOHEXANE-1,2’-NAPHTHALENE]-3’-CARBOXYLATE is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

ethyl 1-(benzoylcarbamothioylamino)spiro[4H-naphthalene-3,1'-cyclohexane]-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S/c1-2-31-24(30)21-22(27-25(32)28-23(29)18-11-5-3-6-12-18)20-14-8-7-13-19(20)17-26(21)15-9-4-10-16-26/h3,5-8,11-14H,2,4,9-10,15-17H2,1H3,(H2,27,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMBOQIEOAXXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2CC13CCCCC3)NC(=S)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4'-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1'H-SPIRO[CYCLOHEXANE-1,2'-NAPHTHALENE]-3'-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4'-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1'H-SPIRO[CYCLOHEXANE-1,2'-NAPHTHALENE]-3'-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4'-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1'H-SPIRO[CYCLOHEXANE-1,2'-NAPHTHALENE]-3'-CARBOXYLATE
Reactant of Route 4
ETHYL 4'-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1'H-SPIRO[CYCLOHEXANE-1,2'-NAPHTHALENE]-3'-CARBOXYLATE
Reactant of Route 5
ETHYL 4'-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1'H-SPIRO[CYCLOHEXANE-1,2'-NAPHTHALENE]-3'-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4'-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-1'H-SPIRO[CYCLOHEXANE-1,2'-NAPHTHALENE]-3'-CARBOXYLATE

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